molecular formula C19H23N3O3S B2966423 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034385-96-9

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2966423
CAS RN: 2034385-96-9
M. Wt: 373.47
InChI Key: JTULALMSULECBS-UHFFFAOYSA-N
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide, also known as AZD-9164, is a small molecule inhibitor that has shown potential in the treatment of various diseases.

Scientific Research Applications

Polymerization Applications

Synthesis and Ring-Opening Polymerization of Novel Bicyclic Oxalactams

A study by Okada et al. (1990) introduced a novel bicyclic oxalactam, synthesized through a seven-step reaction, leading to the anionic ring-opening polymerization. This polymerization produced a new polyamide with varied cis/trans ratios, demonstrating potential applications in creating materials with specific properties (Okada et al., 1990).

Anionic Polymerization of Bicyclic Oxalactam for Hydrophilic Polyamide

Hashimoto et al. (1988) achieved the anionic polymerization of a bicyclic oxalactam, resulting in a hydrophilic polyamide with a growable end group. This polyamide was utilized as an activator in further polymerizations, highlighting its utility in developing novel polymeric materials (Hashimoto et al., 1988).

Drug Discovery and Structural Analysis

Selective α7 Nicotinic Acetylcholine Receptor Agonist

Research by Mazurov et al. (2012) identified a compound as a promising drug candidate for treating cognitive impairments. The study detailed the compound's selectivity and potential therapeutic benefits, underscoring the importance of structural analysis in drug discovery (Mazurov et al., 2012).

3-Hydroxy-4-pyrones as Precursors for Azabicyclo[3.2.1]octanes

Rumbo et al. (1996) explored the use of 3-hydroxy-4-pyrones for synthesizing highly substituted azabicyclo[3.2.1]octanes. This research provides a pathway for creating diverse tropane alkaloids, demonstrating the versatility of such compounds in synthesis (Rumbo et al., 1996).

properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-26(24,25)22-17-8-9-18(22)13-15(12-17)20-19(23)14-4-6-16(7-5-14)21-10-2-3-11-21/h2-7,10-11,15,17-18H,8-9,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTULALMSULECBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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